molecular formula C17H21N3O4S2 B6474858 4-methanesulfonyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole CAS No. 2640821-43-6

4-methanesulfonyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B6474858
CAS No.: 2640821-43-6
M. Wt: 395.5 g/mol
InChI Key: KQPWHGCBIHMNCU-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural elements common in organic chemistry, including a methanesulfonyl group, a pyrrolidine carbonyl group, a morpholine ring, and a benzothiazole ring . These groups are often found in biologically active compounds, particularly in drug discovery .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, for example, is a five-membered ring with nitrogen, which can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Given the presence of several functional groups common in drug discovery, it could be a candidate for further study in this field .

Mechanism of Action

Target of Action

Compounds with similar structures, such as thieno[3,2-d]pyrimidine derivatives, have been reported to inhibitPhosphatidylinositol-3-kinase (PI3K) . PI3K is a crucial enzyme in cell functions like growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

Similar compounds have been reported to interact with their targets by inhibiting the enzymatic activity of pi3k . This inhibition can lead to the disruption of various cellular processes regulated by PI3K, potentially leading to the suppression of tumor growth in cancerous cells .

Biochemical Pathways

The compound likely affects the PI3K/Akt signaling pathway , which is involved in a wide variety of cellular functions, including cell cycle progression, differentiation, transcription, translation, and glucose metabolism . The inhibition of PI3K can disrupt these pathways, leading to various downstream effects, such as the inhibition of cell growth and proliferation .

Pharmacokinetics

Similar compounds have been reported to be orally bioavailable , suggesting that this compound may also be absorbed well in the gastrointestinal tract. The distribution, metabolism, and excretion of this compound would need further investigation.

Result of Action

The result of the compound’s action is likely the inhibition of cell growth and proliferation, particularly in cancerous cells . This is due to the compound’s potential inhibition of PI3K, an enzyme that plays a crucial role in these cellular processes .

Properties

IUPAC Name

[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-26(22,23)14-6-4-5-13-15(14)18-17(25-13)20-9-10-24-12(11-20)16(21)19-7-2-3-8-19/h4-6,12H,2-3,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPWHGCBIHMNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCOC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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